molecular formula C18H19NO3S2 B2542453 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034498-76-3

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2542453
CAS RN: 2034498-76-3
M. Wt: 361.47
InChI Key: BMIYOPMYMWJUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its chemical name, FTO. FTO is a promising drug candidate that has shown potential in various scientific research applications.

Scientific Research Applications

Organometallic Chemistry

Research in organometallic chemistry has explored the carbon-hydrogen bond activation of furan and thiophene, leading to the production of methane and aryl complexes. This includes studies on the catalytic formation of 2-ethylfuran from ethylene and furan, emphasizing the role of specific complexes in the activation process (Pittard et al., 2004).

Green Chemistry

In the realm of green chemistry, innovative two-phase reaction systems have been investigated for the high-yield production of tri(furyl)methane derivatives from furfural and furan. This approach utilizes acidic aqueous phases and furan phases to suppress polymer formation and enhance yield, showcasing the effectiveness of –SO3H functionalized ionic liquids in these reactions (Shinde & Rode, 2017).

Biochemistry

In biochemistry, the synthesis and investigation of 2-(methylthio)ethanesulfonate analogues have provided insights into their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This highlights the potential of these compounds in the study of methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Polymer Science

In polymer science, the synthesis and properties of (1,3-dioxolan-2-yl)furans have been explored, focusing on the reaction of formylfurancarboxylates with ethylene glycol and the subsequent reduction processes. This research contributes to the understanding of the stability and reactivity of these compounds in the context of polymer synthesis and modification (Pevzner, 2001).

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-14-3-2-4-15(11-14)13-24(20,21)19-9-7-17-5-6-18(23-17)16-8-10-22-12-16/h2-6,8,10-12,19H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYOPMYMWJUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.